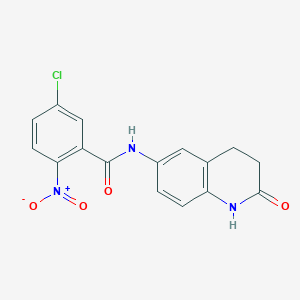
5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a versatile material utilized in scientific research. Its unique properties make it valuable for studies ranging from drug development to organic synthesis. It belongs to the class of organic compounds known as indolines .
Synthesis Analysis
The synthesis of this compound and its analogs has been a topic of interest in recent years. The chemistry of quinoline-2,4-diones, which are related to this compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L-proline .Molecular Structure Analysis
The molecular structure of this compound is complex and unique. The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The chemical reactions of this compound are diverse and interesting. The recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities, have been discussed .科学的研究の応用
Chemical and Spectral Study
Research in the realm of chemical and spectral analysis of nitro and chloro-substituted benzamides and quinolines has led to insights into their structural properties and potential reactivity. Thakkar and Patel (1969) delved into the chemical and spectral properties of 6- and 7-nitro-2-methyl, 2-benzyl, 2-styryl, and 2-(1-phenylstyryl)-3H-4-ketoquinazolines and their derivatives, showcasing the synthetic pathways and spectral characteristics of these compounds, which could provide foundational knowledge for understanding the chemical behavior of "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Thakkar & Patel, 1969).
Ni(II)-Catalyzed Oxidative Coupling
The study by Aihara et al. (2014) on Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives presents a significant advancement in the field of organic synthesis, indicating the potential for creating complex molecular frameworks that could include the synthesis of compounds similar to "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" through catalytic methods (Aihara et al., 2014).
Cobalt-Catalyzed Reactions
Grigorjeva and Daugulis (2014, 2015) introduced cobalt-catalyzed methodologies for direct carbonylation and dimerization of aminoquinoline benzamides, highlighting innovative approaches to modifying benzamide structures. These studies offer insights into potential synthetic routes and reactivity patterns that could be applicable to the synthesis or functionalization of "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," demonstrating the versatility of transition metal-catalyzed reactions in organic synthesis (Grigorjeva & Daugulis, 2014); (Grigorjeva & Daugulis, 2015).
Biological Activity Studies
The exploration of the biological activities of nitro-substituted benzamides and quinolines, as well as their derivatives, is a critical area of research with implications for drug discovery and development. Studies like those by Hadanu et al. (2012) on the synthesis and antiplasmodial activity testing of nitro-substituted phenanthrolinium salts as antimalarial agents, and by Romero et al. (2018) on the synthesis, antimalarial, antiproliferative, and apoptotic activities of benzimidazole-5-carboxamide derivatives, offer valuable insights into the potential biological applications of compounds structurally related to "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Hadanu et al., 2012); (Romero et al., 2018).
将来の方向性
The future directions of research on this compound are promising. The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
特性
IUPAC Name |
5-chloro-2-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-10-2-5-14(20(23)24)12(8-10)16(22)18-11-3-4-13-9(7-11)1-6-15(21)19-13/h2-5,7-8H,1,6H2,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNOYIFVBBXYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)

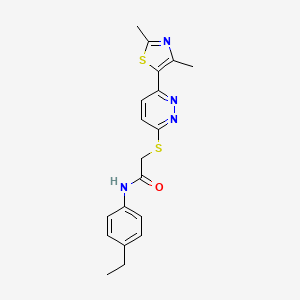
![4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2977606.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)

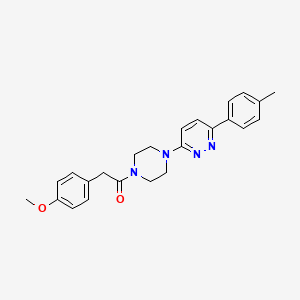
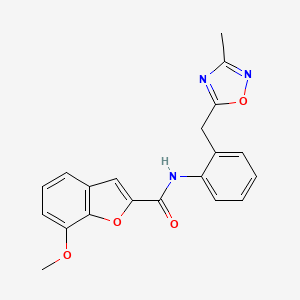

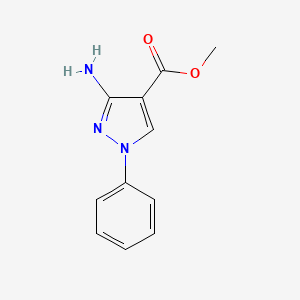
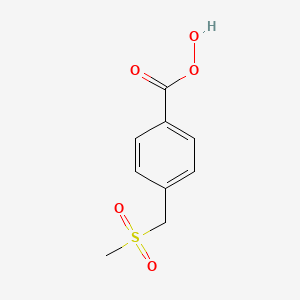
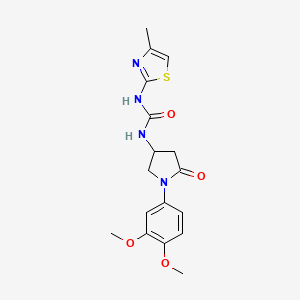
![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)